![molecular formula C26H28ClN3O2S2 B2480723 Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-isopropil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-etoxi-benzamida CAS No. 1330303-82-6](/img/structure/B2480723.png)

Clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-isopropil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-etoxi-benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

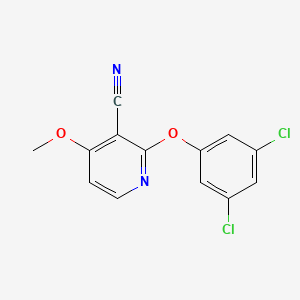

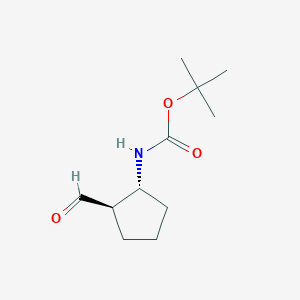

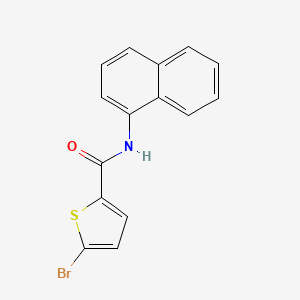

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C26H28ClN3O2S2 and its molecular weight is 514.1. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Anticancerígenas

La estructura única del compuesto sugiere una posible actividad anticancerígena. Los investigadores han investigado sus efectos en varias líneas celulares cancerosas. Los estudios preliminares indican que puede inhibir la proliferación de células cancerosas e inducir la apoptosis. Se necesitan más investigaciones para dilucidar sus mecanismos precisos y evaluar su eficacia contra tipos específicos de cáncer .

Actividad Antiinflamatoria

Experimentos in vitro han demostrado que este compuesto posee propiedades antiinflamatorias. Podría potencialmente modular las vías inflamatorias y contribuir al desarrollo de nuevos fármacos antiinflamatorios. Los investigadores están explorando activamente sus efectos sobre los marcadores inflamatorios y las respuestas inmunitarias .

Aplicaciones Antivirales

Dada la importancia de los agentes antivirales, los científicos han examinado si este compuesto presenta alguna actividad antiviral. Aunque aún no se dispone de resultados específicos, sus motivos estructurales sugieren posibles interacciones con proteínas virales. Se necesitan más estudios para evaluar su eficacia contra virus específicos .

Efectos Neuroprotectores

Las porciones de tiazol y quinolina del compuesto apuntan a posibles propiedades neuroprotectoras. Los investigadores están investigando su impacto en las células neuronales, con el objetivo de descubrir su potencial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson .

Potencial Antimicrobiano

Los compuestos que contienen tiazol a menudo presentan actividad antimicrobiana. Si bien los datos sobre este compuesto específico son limitados, su parecido estructural con agentes antimicrobianos conocidos justifica una mayor exploración. Los investigadores están evaluando sus efectos contra bacterias, hongos y otros patógenos .

Aplicaciones Cardiovasculares

Las quinolinas funcionalizadas se han asociado con beneficios cardiovasculares. El núcleo de quinolina de este compuesto podría contribuir a la vasodilatación, los efectos antiplaquetarios u otras acciones cardiovasculares. Los estudios en curso tienen como objetivo validar su posible papel terapéutico en afecciones relacionadas con el corazón .

Actividad Antituberculosa

Los avances recientes en los compuestos a base de benzotiazol han puesto de manifiesto sus propiedades antituberculosas. Si bien la evidencia directa para este compuesto específico es escasa, su similitud estructural con agentes antituberculosos conocidos sugiere una posible eficacia. Los investigadores están evaluando sus efectos inhibidores contra Mycobacterium tuberculosis .

Efectos Citotóxicos y Antiproliferativos

Las evaluaciones in vitro han revelado efectos citotóxicos y antiproliferativos de compuestos relacionados. Los investigadores están investigando si este compuesto comparte propiedades similares. Su posible impacto en el crecimiento y la viabilidad de las células cancerosas sigue siendo un área activa de estudio .

En resumen, el clorhidrato de N-(3-(benzo[d]tiazol-2-il)-6-isopropil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)-4-etoxi-benzamida promete en diversos campos, desde la investigación del cáncer hasta la neuroprotección. Sin embargo, se necesitan más investigaciones para desentrañar todo su potencial y comprender sus mecanismos de acción. 🌟 .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-ethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2S2.ClH/c1-4-31-18-11-9-17(10-12-18)24(30)28-26-23(25-27-20-7-5-6-8-21(20)32-25)19-13-14-29(16(2)3)15-22(19)33-26;/h5-12,16H,4,13-15H2,1-3H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZVMJNGAALRIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-{[2-methyl-6-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2480640.png)

![methyl 5-{[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate](/img/structure/B2480641.png)

![N-({1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}methyl)-2-methylbenzamide](/img/structure/B2480646.png)

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)